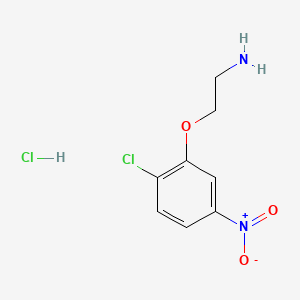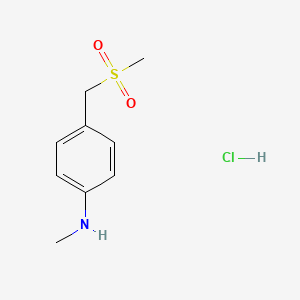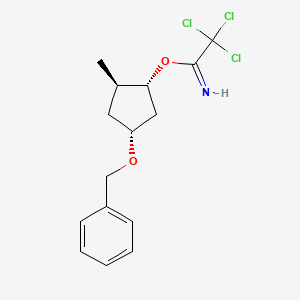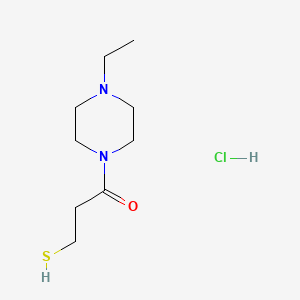
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride (EPSH) is an organic compound that has been increasingly studied in recent years due to its potential applications in scientific research. EPSH is a chiral molecule with a unique stereochemistry that can be used in a variety of ways. It has been used in synthesis, as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a range of reactions. EPSH also has numerous applications in biochemistry and physiology, and can be used to study the effects of drugs on the body.
科学研究应用
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a range of reactions. It has also been used in the synthesis of peptides and peptide analogs, and as a tool for studying the effects of drugs on the body. This compound has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics.
作用机制
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride is a chiral molecule with a unique stereochemistry that can interact with other molecules in a variety of ways. It can bind to proteins and enzymes in the body, affecting their structure and function. This compound can also interact with receptors on the surface of cells, altering the signaling pathways that control cell behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in memory and learning. In addition, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.
实验室实验的优点和局限性
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that can easily be synthesized and purified. It is also relatively easy to handle and store, and can be used in a variety of reactions. However, this compound is a relatively new compound, and its effects on biochemical and physiological processes are still not fully understood.
未来方向
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has a wide range of potential applications in scientific research. Future research could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to develop new drugs based on this compound and its derivatives. Research could also be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a tool for studying the effects of drugs on the body.
合成方法
There are several ways to synthesize 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride. The most common method is the reaction of 4-ethylpiperazine with sulfanylpropionitrile, followed by hydrolysis with hydrochloric acid. This reaction produces a mixture of diastereomers, which can then be separated and purified through chromatography. Other methods include the reaction of 4-ethylpiperazine with sulfanylpropionamide or sulfanylpropionyl chloride, followed by hydrolysis with hydrochloric acid.
属性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-2-10-4-6-11(7-5-10)9(12)3-8-13;/h13H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFLOBIDCSEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
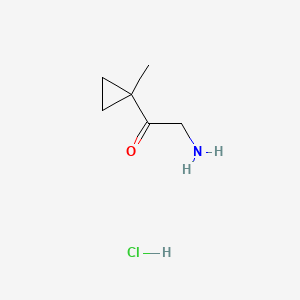
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
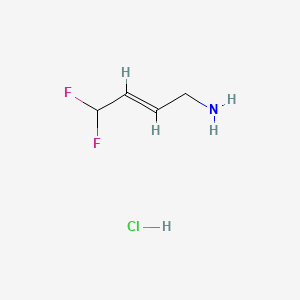
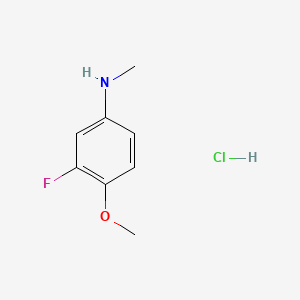
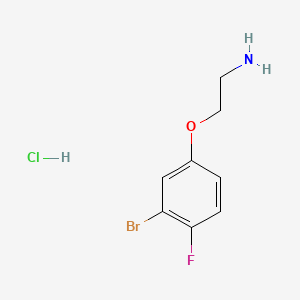

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
